

In Vitro Characterization of Y08262: A Potent and Selective CBP Bromodomain Inhibitor

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Compound of Interest		
Compound Name:	Y08262	
Cat. No.:	B12383106	Get Quote

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of **Y08262**, a potent and selective inhibitor of the CREB-binding protein (CBP) bromodomain. **Y08262** has emerged as a promising therapeutic candidate, particularly for the treatment of acute myeloid leukemia (AML). This document details the experimental protocols for key assays used to determine its potency and mechanism of action, presents quantitative data in a structured format, and includes visualizations of the relevant signaling pathway and experimental workflows.

Core Compound Data

The following table summarizes the essential quantitative data for **Y08262**.

Parameter	Value	Target	Assay Type	Reference
IC50	73.1 nM	CBP Bromodomain	Biochemical Assay	

Experimental Protocols

Detailed methodologies for the key experiments involved in the in vitro characterization of **Y08262** are provided below.



Biochemical Potency: AlphaScreen Assay

The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay used to determine the biochemical potency of inhibitors against a target protein.[1][2][3] [4]

Objective: To determine the IC50 value of Y08262 against the CBP bromodomain.

Materials:

- Recombinant Human CBP Bromodomain (His-tagged)
- Biotinylated histone H4 peptide acetylated at lysine 8 (H4K8ac)
- Streptavidin-coated Donor beads
- Anti-His antibody-conjugated Acceptor beads
- Assay Buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA)
- Y08262 compound dilutions
- 384-well microplates

Protocol:

- Prepare serial dilutions of Y08262 in the assay buffer.
- Add the CBP bromodomain protein to the wells of the microplate.
- Add the Y08262 dilutions or vehicle control (DMSO) to the respective wells.
- Incubate for 30 minutes at room temperature.
- Add the biotinylated H4K8ac peptide to the wells.
- Add a mixture of Streptavidin-coated Donor beads and anti-His Acceptor beads to all wells.
- Incubate the plate in the dark at room temperature for 60 minutes.



- Read the plate using an AlphaScreen-capable microplate reader at an excitation of 680 nm and emission of 520-620 nm.
- The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Binding Affinity: Isothermal Titration Calorimetry (ITC)

ITC is a biophysical technique that directly measures the heat changes that occur during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters.[5][6][7][8]

Objective: To determine the dissociation constant (Kd) of **Y08262** for the CBP bromodomain.

Materials:

- Purified recombinant CBP bromodomain protein
- Y08262 compound
- ITC Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl)
- Isothermal Titration Calorimeter

Protocol:

- Dialyze the CBP bromodomain protein against the ITC buffer.
- Dissolve Y08262 in the same ITC buffer.
- Load the protein solution into the sample cell of the calorimeter.
- Load the Y08262 solution into the injection syringe.
- Perform a series of injections of the Y08262 solution into the protein solution while monitoring the heat changes.
- The raw data is integrated to generate a binding isotherm.



• The binding isotherm is fitted to a suitable binding model to determine the Kd, stoichiometry (n), and enthalpy of binding (ΔH).

Target Engagement in Cells: Cellular Thermal Shift Assay (CETSA)

CETSA is a method to assess the engagement of a drug with its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.[9][10][11][12]

Objective: To confirm that Y08262 binds to and stabilizes the CBP protein in intact cells.

Materials:

- AML cell line (e.g., MV4-11)
- Y08262 compound
- Cell culture medium and supplements
- Phosphate-buffered saline (PBS)
- Lysis buffer with protease inhibitors
- Antibodies against CBP and a loading control (e.g., GAPDH)
- SDS-PAGE and Western blotting reagents

Protocol:

- Culture AML cells to the desired density.
- Treat the cells with Y08262 or vehicle control for a specified time.
- Harvest the cells and resuspend them in PBS.
- Aliquot the cell suspension into PCR tubes.



- Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to 4°C.
- · Lyse the cells by freeze-thaw cycles.
- Separate the soluble fraction (containing stabilized protein) from the precipitated protein by centrifugation.
- Analyze the soluble fractions by SDS-PAGE and Western blotting using an anti-CBP antibody.
- The thermal shift is observed as an increase in the amount of soluble CBP at higher temperatures in the Y08262-treated samples compared to the control.

Signaling Pathway and Experimental Workflow CBP Bromodomain Signaling in Acute Myeloid Leukemia

The CREB-binding protein (CBP) is a transcriptional coactivator that plays a critical role in regulating gene expression. In certain types of acute myeloid leukemia (AML), the bromodomain of CBP is involved in aberrant gene regulation that promotes cancer cell survival and proliferation. CBP is recruited to acetylated histones on chromatin, where it facilitates the transcription of key oncogenes such as c-MYC and BCL2.[13][14][15][16][17] Y08262, by inhibiting the CBP bromodomain, prevents its recruitment to chromatin, leading to the downregulation of these oncogenes and subsequent anti-leukemic effects.



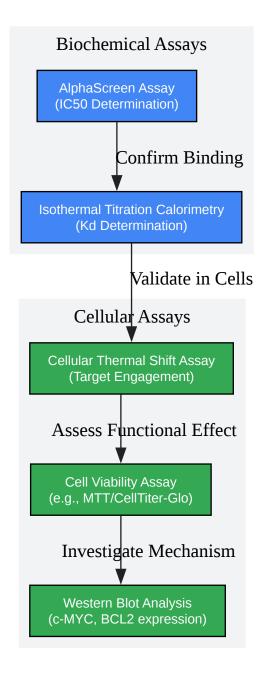
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Simplified signaling pathway of the CBP bromodomain in AML and the inhibitory action of **Y08262**.

Experimental Workflow for In Vitro Characterization of Y08262

The following diagram illustrates a typical workflow for the in vitro characterization of a CBP bromodomain inhibitor like **Y08262**.



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A representative experimental workflow for the in vitro characterization of Y08262.

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